

GID1 as a Soluble Gibberellin Receptor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gibberellic acid*

Cat. No.: B1671473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellins (GAs) are diterpenoid plant hormones that are critical regulators of growth and development. The perception of the GA signal is mediated by a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This technical guide provides an in-depth overview of the function of GID1, detailing its mechanism of action, its interaction with DELLA proteins, and its central role in the gibberellin signaling pathway. This document includes quantitative data on binding affinities, detailed experimental protocols for key assays, and visualizations of the signaling cascade to serve as a comprehensive resource for researchers in plant biology and drug development.

The Core Mechanism: GID1-Mediated GA Signaling

The gibberellin signaling pathway is a crucial regulatory system in plants, controlling processes such as seed germination, stem elongation, and flowering.^{[1][2]} At the heart of this pathway lies a de-repression mechanism involving three key components: the soluble receptor GID1, the growth-repressing DELLA proteins, and the SCF E3 ubiquitin ligase complex.^{[3][4][5][6]}

In the absence of gibberellin, DELLA proteins, which are nuclear transcriptional regulators, actively repress GA-responsive genes, thereby restricting growth.^{[3][4]} When bioactive GAs are present, they bind to the GID1 receptor.^{[4][5]} This binding induces a conformational change in GID1, which then promotes a high-affinity interaction with the N-terminal region of a DELLA

protein.[3][5][7] The formation of this stable GA-GID1-DELLA ternary complex is the pivotal event in GA signaling.[5][8]

The GA-GID1-DELLA complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][6][9][10] This recognition leads to the polyubiquitination of the DELLA protein, targeting it for degradation by the 26S proteasome.[3][11][12] The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of GA-responsive genes and the promotion of plant growth.[12]

Structural Basis of GID1 Function

Crystal structure analyses of GID1 have revealed that it belongs to the hormone-sensitive lipase (HSL) family, possessing an α/β -hydrolase fold.[13] A key feature is a flexible N-terminal extension that acts as a "lid" covering the GA-binding pocket.[3] Upon GA binding, this lid closes over the pocket, creating a new hydrophobic surface that is essential for the interaction with DELLA proteins.[3][5] The formation of the GA-GID1-DELLA complex further stabilizes this conformation.[3]

Quantitative Analysis of Molecular Interactions

The interactions between GA, GID1, and DELLA proteins have been quantified using various biochemical techniques, providing insights into the affinity and specificity of these interactions.

Interacting Molecules	Organism/System	Method	Dissociation Constant (Kd)	Reference
GA ₄ and OsGID1	Rice	Yeast Two-Hybrid	~8 x 10 ⁻⁹ M	[4]
GA ₄ and AtGID1a	Arabidopsis	In vitro pull-down	High Affinity (qualitative)	[10]
GA ₄ and AtGID1b	Arabidopsis	In vitro pull-down	High Affinity (qualitative)	[14]
GA ₄ and AtGID1c	Arabidopsis	In vitro pull-down	Moderate Affinity (qualitative)	[14]
GA-GID1 and DELLA	Arabidopsis	Yeast Three-Hybrid	Interaction Enhanced	[10]

Key Experimental Protocols

The elucidation of the GID1-mediated signaling pathway has been made possible through a variety of in vitro and in vivo experimental techniques. Detailed protocols for three key assays are provided below.

Yeast Two-Hybrid (Y2H) Assay for GA-Dependent GID1-DELLA Interaction

This assay is used to investigate the GA-dependent interaction between GID1 and DELLA proteins in a cellular context.

- Principle: The GAL4 transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). GID1 is fused to the BD and a DELLA protein is fused to the AD. Interaction between GID1 and DELLA in the presence of GA brings the BD and AD into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, ADE2, lacZ).
- Materials:
 - Yeast strain (e.g., Y187 or AH109)

- pGBKT7 vector (for BD fusion)
- pGADT7 vector (for AD fusion)
- Plasmids containing GID1 and DELLA cDNA
- Synthetic defined (SD) media lacking specific nutrients (e.g., Trp, Leu, His, Ade)
- Gibberellin (e.g., GA₄)
- X- α -Gal for blue/white screening

- Procedure:
 - Clone the coding sequence of GID1 into the pGBKT7 vector and the DELLA protein into the pGADT7 vector.
 - Co-transform the yeast strain with the BD-GID1 and AD-DELLA plasmids.
 - Select for transformed yeast on SD/-Leu/-Trp plates.
 - Plate the transformed yeast on selective media (SD/-Leu/-Trp/-His/-Ade) with and without the addition of GA (e.g., 10 μ M GA₄).^[4]
 - Incubate plates at 30°C for 3-5 days and observe for growth.
 - For quantitative analysis, perform a liquid β -galactosidase assay using ONPG as a substrate.^[4]

In Vitro Pull-Down Assay

This assay confirms the direct physical interaction between GID1 and DELLA proteins in a cell-free system.

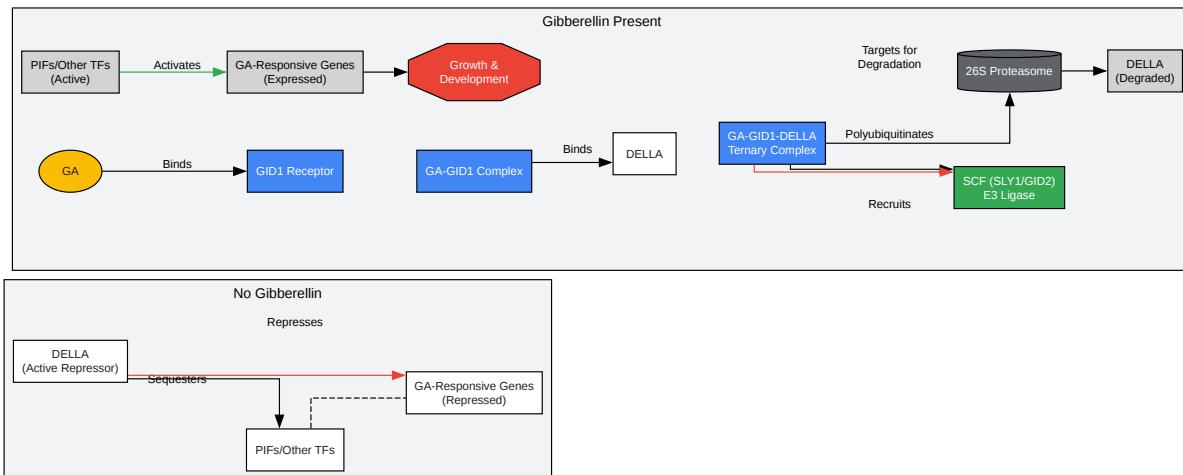
- Principle: A recombinant GID1 protein is tagged (e.g., with GST or His) and immobilized on affinity beads. This "bait" is then incubated with a cell lysate or purified "prey" protein (DELLA). If the proteins interact, the prey protein will be "pulled down" with the bait and can be detected by immunoblotting.

- Materials:

- Expression vectors for tagged GID1 (e.g., pGEX for GST-GID1) and DELLA.
- *E. coli* strain for protein expression (e.g., BL21).
- Affinity beads (e.g., Glutathione-Sepharose for GST).
- Binding and wash buffers.
- SDS-PAGE and immunoblotting reagents.
- Antibody against the DELLA protein or its tag.

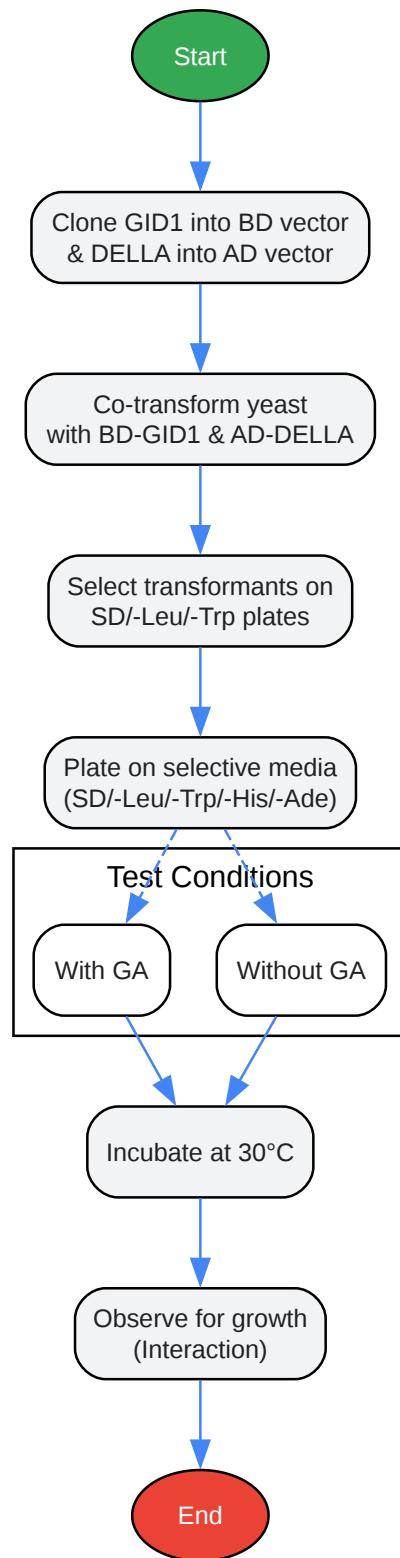
- Procedure:

- Express and purify the GST-GID1 fusion protein from *E. coli*.
- Immobilize the GST-GID1 on Glutathione-Sepharose beads.
- Prepare a cell lysate containing the DELLA protein or use purified DELLA protein.
- Incubate the immobilized GST-GID1 with the DELLA-containing lysate in the presence or absence of GA.
- Wash the beads several times to remove non-specifically bound proteins.
- Elute the bound proteins from the beads.
- Analyze the eluted proteins by SDS-PAGE and immunoblotting using an anti-DELLA antibody.[\[10\]](#)


Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).[\[15\]](#)[\[16\]](#)

- Principle: One molecule (ligand, e.g., GID1) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., DELLA) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16]
- Materials:
 - SPR instrument (e.g., Biacore).
 - Sensor chip (e.g., CM5).
 - Immobilization reagents (e.g., EDC/NHS).
 - Purified GID1 and DELLA proteins.
 - Running buffer.
 - Gibberellin.
- Procedure:
 - Immobilize purified GID1 onto the sensor chip surface.
 - Inject a series of concentrations of the DELLA protein over the sensor surface in the presence of a constant concentration of GA.
 - Monitor the association and dissociation phases in real-time.
 - Regenerate the sensor surface between injections.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.


Visualizing the GID1 Signaling Pathway

The following diagrams illustrate the core GID1 signaling pathway and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: The GID1-mediated gibberellin signaling pathway.

Yeast Two-Hybrid Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a Yeast Two-Hybrid assay.

Implications for Drug Development

A thorough understanding of the GID1-mediated signaling pathway opens avenues for the development of novel plant growth regulators. The specific and high-affinity interaction between GA, GID1, and DELLA proteins presents a target for small molecules that could either mimic or inhibit these interactions.

- **Agonists:** Compounds that stabilize the GA-GID1-DELLA complex could be developed as potent plant growth promoters, potentially enhancing crop yields.
- **Antagonists:** Molecules that disrupt the GID1-DELLA interaction, even in the presence of GA, could function as effective growth retardants. These could be valuable in horticulture to produce more compact and robust plants or in agriculture to prevent lodging (stem bending) in cereal crops.

The detailed experimental protocols provided in this guide can be adapted for high-throughput screening of chemical libraries to identify such novel agonists or antagonists, paving the way for the next generation of agricultural chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte *Selaginella moellendorffii* but Not in the Bryophyte *Physcomitrella patens* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC

[pmc.ncbi.nlm.nih.gov]

- 6. A role for the ubiquitin-26S-proteasome pathway in gibberellin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of gibberellin signaling in plants. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Structural basis for gibberellin recognition by its receptor GID1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteolysis-Independent Downregulation of DELLA Repression in Arabidopsis by the Gibberellin Receptor GIBBERELLIN INSENSITIVE DWARF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GID1 as a Soluble Gibberellin Receptor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671473#function-of-gid1-as-a-soluble-gibberellin-receptor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com